N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline
Overview
Description
Preparation Methods
The synthesis of N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes and reaction conditions are often proprietary and specific to the manufacturer. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline is widely used in scientific research, particularly in the field of proteomics. It is employed in various applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Applied in studies involving protein interactions and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their activity and function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline can be compared with other similar compounds, such as:
Benzenemethanamine, 2-(2-phenylethoxy)-N-[3-(3-phenylpropoxy)phenyl]-: This compound shares a similar structure but may have different functional groups or substituents.
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline: Another structurally related compound with variations in the position of substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and applications.
Properties
IUPAC Name |
N-[[2-(2-phenylethoxy)phenyl]methyl]-3-(3-phenylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO2/c1-3-11-25(12-4-1)15-10-21-32-29-18-9-17-28(23-29)31-24-27-16-7-8-19-30(27)33-22-20-26-13-5-2-6-14-26/h1-9,11-14,16-19,23,31H,10,15,20-22,24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFGJUXUZQFCDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001165819 | |
Record name | 2-(2-Phenylethoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001165819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040691-00-6 | |
Record name | 2-(2-Phenylethoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040691-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Phenylethoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001165819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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